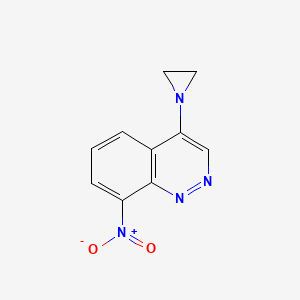

4-(Aziridin-1-yl)-8-nitrocinnoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

68211-09-6 |

|---|---|

Molekularformel |

C10H8N4O2 |

Molekulargewicht |

216.20 g/mol |

IUPAC-Name |

4-(aziridin-1-yl)-8-nitrocinnoline |

InChI |

InChI=1S/C10H8N4O2/c15-14(16)8-3-1-2-7-9(13-4-5-13)6-11-12-10(7)8/h1-3,6H,4-5H2 |

InChI-Schlüssel |

OKSWAVTWOUSYOX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN1C2=CN=NC3=C2C=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Aziridin 1 Yl 8 Nitrocinnoline and Its Precursors

Strategies for Cinnoline (B1195905) Core Formation

The construction of the fundamental cinnoline ring system is the initial critical phase in the synthesis of 4-(aziridin-1-yl)-8-nitrocinnoline. A variety of synthetic routes, ranging from classical cyclization reactions to modern metal-catalyzed processes, can be envisioned for this purpose.

Classical and Established Cinnoline Synthesis Routes and their Modern Adaptations

Classical methods for cinnoline synthesis often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. The Richter cinnoline synthesis , for instance, involves the diazotization of an o-aminophenylalkyne, followed by cyclization. researchgate.net Another foundational method is the Widman-Stoermer synthesis , which proceeds through the cyclization of an α-vinylaniline using nitrous acid. researchgate.net A further established route is the Borsche cinnoline synthesis .

Modern adaptations of these classical routes often focus on improving yields, reaction conditions, and substrate scope. For instance, the intramolecular cyclization of hydrazones derived from substituted anilines and cyanoacetamide, followed by diazotization, has been used to produce 4-aminocinnoline-3-carboxamides. chemicalbook.comresearchgate.net This approach could be adapted by starting with a 2-amino-3-nitrophenyl precursor to build the 8-nitrocinnoline (B1626358) core.

A general representation of a classical cinnoline synthesis is the diazotization of an o-aminophenyl propiolic acid, which upon heating, cyclizes to a 4-hydroxycinnoline derivative. Subsequent functional group manipulations can then be performed.

Transition Metal-Catalyzed C-H Activation and Annulation Strategies for Cinnoline Construction

In recent years, transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for the synthesis of heterocyclic compounds, including cinnolines. These methods offer atom and step economy compared to classical approaches. Catalysts based on palladium, rhodium, and copper have been successfully employed. rsc.orgyoutube.com

For example, rhodium-catalyzed annulation of azo compounds with alkynes can lead to the formation of the cinnoline ring. Similarly, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones provides a direct route to cinnolines. researchgate.net The application of these methods to a substrate bearing a nitro group at the desired position would be a key step. The 8-aminoquinoline (B160924) directing group has been utilized in nickel-catalyzed C(sp³)–H functionalization, highlighting the potential for directed C-H activation strategies in the synthesis of complex quinoline (B57606) and, by extension, cinnoline derivatives. chemrxiv.org

| Catalyst | Reactants | Product | Reference |

| Rhodium | Azo compound, Alkyne | Cinnoline derivative | researchgate.net |

| Copper | N-phenylhydrazone | Cinnoline derivative | researchgate.net |

| Nickel | Aminoquinoline substrate, Alkyl halide | Alkylated aminoquinoline | chemrxiv.org |

Metal-Free Approaches and Intramolecular Redox Cyclizations in Cinnoline Synthesis

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. For cinnoline synthesis, intramolecular redox cyclization reactions have shown promise. researchgate.net One such strategy involves the reaction of a 2-nitrobenzyl alcohol with a benzylamine, which proceeds through an in situ generated 2-nitrosobenzaldehyde intermediate, followed by condensation, cyclization, and aromatization to yield the cinnoline core. researchgate.net This approach is particularly relevant as it starts from a nitro-substituted precursor.

Installation of the Aziridine (B145994) Moiety at the C-4 Position of the Cinnoline System

Once the 8-nitrocinnoline core is established, the next critical step is the introduction of the aziridine ring at the C-4 position. This can be approached through either direct aziridination or indirect multi-step sequences.

Direct Aziridination Methodologies Applicable to Heteroaromatic Substrates

Direct aziridination involves the reaction of a C=C or C-H bond with a nitrene source. While the direct C-H aziridination of an electron-deficient heteroaromatic ring like 8-nitrocinnoline at the C-4 position is challenging, it represents the most atom-economical route. Transition metal catalysts are often employed to generate the reactive nitrene species from precursors like iminoiodinanes. rsc.org

Indirect Routes via Functional Group Interconversions and Subsequent Aziridine Ring Closure

Indirect routes offer a more controlled and often more feasible approach to installing the aziridine ring. These methods typically involve the initial formation of a C-N bond at the C-4 position, followed by a subsequent ring-closing reaction.

A key strategy would involve the synthesis of a 4-chloro-8-nitrocinnoline (B11782362) intermediate. This could potentially be achieved by chlorination of a 4-hydroxy-8-nitrocinnoline precursor, which in turn could be synthesized via a classical cinnoline synthesis from a suitable 2-amino-3-nitrophenyl starting material. The resulting 4-chloro-8-nitrocinnoline would be an excellent substrate for nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The electron-withdrawing nature of the nitro group and the pyridazinic nitrogen atoms would activate the C-4 position towards nucleophilic attack by aziridine. mdpi.com

| Precursor | Reagent | Intermediate | Subsequent Reaction |

| 4-Hydroxy-8-nitrocinnoline | POCl₃ or SOCl₂ | 4-Chloro-8-nitrocinnoline | Nucleophilic substitution with aziridine |

| 4-Amino-8-nitrocinnoline | Diazotization, followed by reaction with a halide source | 4-Halo-8-nitrocinnoline | Nucleophilic substitution with aziridine |

| 8-Nitrocinnoline | Direct C-H amination (e.g., with hydroxylamine (B1172632) derivatives) | 4-Amino-8-nitrocinnoline | Conversion to a leaving group, then reaction with an aziridine precursor |

An alternative indirect route involves the synthesis of a 4-amino-8-nitrocinnoline intermediate. This could be achieved through a classical cinnoline synthesis or by amination of a 4-halocinnoline. The amino group could then be converted into a suitable leaving group, or transformed into a precursor for an intramolecular cyclization to form the aziridine ring. For instance, the amino group could be converted to a hydrazine (B178648), which could then undergo further reactions to form the three-membered ring. Another possibility is the conversion of the amino group to an azide, followed by a nitrene-mediated cyclization, although this would likely require harsh conditions.

The synthesis of a 4-hydrazinyl-8-nitrocinnoline could also serve as a key intermediate. Reaction of a 4-chloro-8-nitrocinnoline with hydrazine would yield this compound. mdpi.com Subsequent oxidation and cyclization could potentially form the aziridine ring, although this is a less common method for aziridine synthesis.

Enantioselective and Diastereoselective Control in Aziridine Ring Formation

The formation of the three-membered aziridine ring is a critical step in the synthesis of this compound. Achieving control over the stereochemistry of this ring is paramount, as it significantly influences the biological activity of the final compound. Both enantioselective and diastereoselective approaches are employed to this end.

Enantioselective Aziridination:

The creation of a specific enantiomer of the aziridine ring is often accomplished through catalytic asymmetric aziridination. msu.eduprinceton.edu This process typically involves the transfer of a nitrene equivalent to an alkene precursor of the cinnoline system. nih.govyoutube.com A variety of transition metal-based chiral catalysts, including those based on rhodium, copper, cobalt, and ruthenium, have been developed to facilitate this transformation with high enantioselectivity. nih.govnih.govchemistryviews.orgrsc.org

For instance, chiral rhodium(II) carboxylate catalysts have demonstrated effectiveness in the enantioselective aziridination of alkenes. chemistryviews.org Similarly, cobalt(II)-based metalloradical catalysis has been successfully used for the asymmetric aziridination of alkenes with aryl azides, offering a direct route to N-aryl aziridines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). chemistryviews.orgacs.org

Recent advancements have focused on the aziridination of unactivated alkenes, which are challenging substrates. nih.govacs.org Planar chiral rhodium(III) indenyl catalysts have emerged as a promising solution, enabling the enantioselective aziridination of a broad range of unactivated alkenes with excellent functional group tolerance. nih.govacs.org

Diastereoselective Aziridination:

When the alkene precursor already contains a chiral center, the focus shifts to diastereoselective aziridination. The inherent chirality of the starting material can influence the stereochemical outcome of the aziridination reaction, leading to the preferential formation of one diastereomer over the other. acs.orgthieme-connect.com The level of diastereoselectivity is dependent on the nature of the chiral auxiliary and the reaction conditions. acs.org For example, the aziridination of chiral α-carbonyl enoates has been shown to proceed with high asymmetric induction. acs.org

Furthermore, N-bromosuccinimide-induced aziridine ring expansion cascades of cinnamylaziridine have been developed for the diastereoselective synthesis of functionalized pyrrolidines, showcasing the versatility of aziridines as synthetic intermediates. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Chiral Rhodium(II) Carboxylates | Alkenes | Effective for enantioselective aziridination. chemistryviews.org |

| Cobalt(II)-based Metalloradicals | Alkenes, Aryl Azides | Enables direct synthesis of N-aryl aziridines. nih.gov |

| Planar Chiral Rhodium(III) Indenyl Catalysts | Unactivated Alkenes | High enantioselectivity and functional group tolerance. nih.govacs.org |

| Chiral Auxiliaries on Alkene | Chiral Alkenes | Induces diastereoselectivity in the aziridination. acs.org |

Introduction of the Nitro Group at the C-8 Position of the Cinnoline System

The incorporation of a nitro group specifically at the C-8 position of the cinnoline ring is another key synthetic challenge. This can be achieved either by direct nitration of a pre-formed cinnoline derivative or by utilizing building blocks that already contain the nitro group.

Regioselective Nitration and Functionalization of Cinnoline Derivatives

Direct nitration of the cinnoline ring system requires careful control to achieve the desired regioselectivity. The electronic properties of the cinnoline nucleus and the presence of other substituents on the ring will dictate the position of nitration. Generally, electrophilic aromatic substitution reactions on the cinnoline ring are influenced by the two nitrogen atoms. rsc.org

Studies on the nitration of substituted cinnolines have shown that the position of the incoming nitro group is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. rsc.org For instance, the nitration of chloro-4-hydroxycinnolines with nitric acid alone can lead to the formation of 3-nitro derivatives. rsc.org Achieving selective nitration at the C-8 position often requires a deep understanding of the directing effects of the substituents on the cinnoline core. nih.gov The functionalization of the C-8 position of quinolines, a related heterocyclic system, has been extensively studied and provides valuable insights into achieving regioselectivity. researchgate.netnih.gov

Strategies for Nitro Group Incorporation via Pre-functionalized Building Blocks in Cinnoline Ring Assembly

An alternative and often more controlled approach involves the use of starting materials that already contain the nitro group in the desired position. This strategy avoids the potential for regioisomeric mixtures that can arise from direct nitration. The synthesis of the cinnoline ring can be accomplished through various cyclization reactions, and by starting with a pre-functionalized precursor, the nitro group is precisely placed at the C-8 position. eurekaselect.com

One common method for cinnoline synthesis involves the cyclization of appropriately substituted arylhydrazones. researchgate.net By using an arylhydrazine with a nitro group at the ortho position to the hydrazine moiety, the subsequent cyclization will yield an 8-nitrocinnoline derivative. This approach offers excellent control over the regiochemistry of the nitro group. The synthesis of 8-nitroquinoline, a structurally similar compound, often utilizes precursors that already contain the nitro group. google.comresearchgate.netresearchgate.net

Convergent and Divergent Synthetic Pathways Towards this compound

Cascade, Tandem, and Multicomponent Reactions Incorporating both Aziridine and Nitro Moieties

More advanced and efficient strategies involve cascade, tandem, or multicomponent reactions. rsc.orgresearchgate.netmdpi.comnih.govacs.org These approaches aim to form multiple bonds and complexity in a single synthetic operation, leading to a more atom- and step-economical process.

Chemical Reactivity and Transformations of 4 Aziridin 1 Yl 8 Nitrocinnoline

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The aziridine ring, a three-membered nitrogen-containing heterocycle, is characterized by significant ring strain, with bond angles of approximately 60° instead of the ideal 109.5°. wikipedia.orgnih.gov This inherent strain makes aziridines susceptible to ring-opening reactions, a feature that is central to their utility as synthetic intermediates. rsc.orgnih.gov The reactivity of the aziridine in 4-(aziridin-1-yl)-8-nitrocinnoline is further modulated by the electronic effects of the nitrocinnoline scaffold.

Due to their ring strain, aziridines are effective substrates for ring-opening reactions with a wide array of nucleophiles. wikipedia.org The efficiency and regioselectivity of these reactions are heavily dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. nih.gov In the case of this compound, the aziridine is attached to an electron-deficient aromatic system, which activates it toward nucleophilic attack. nih.govresearchgate.net Nucleophiles can attack either of the two carbon atoms of the aziridine ring, leading to different constitutional isomers. The regioselectivity is governed by a combination of steric and electronic factors. Generally, in activated aziridines, nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. researchgate.net However, the electronic influence of the cinnoline (B1195905) ring can also direct the nucleophile to the carbon atom that can better stabilize a partial positive charge in the transition state.

Common nucleophiles that participate in these reactions include amines, thiols, halides, and carbon nucleophiles like organometallics and enolates. wikipedia.orgnih.gov The reaction effectively installs a new functional group while relieving the strain of the three-membered ring, yielding a stable, functionalized ethylamine derivative attached to the cinnoline core.

The nucleophilic ring-opening of the aziridine moiety in this compound typically proceeds through an SN2-type mechanism. The reaction is often initiated by the protonation of the aziridine nitrogen or its coordination to a Lewis acid, which forms a more reactive aziridinium (B1262131) ion intermediate. nih.govnih.gov This activation enhances the electrophilicity of the ring carbons.

The nucleophile then attacks one of the aziridine carbons from the backside, leading to the cleavage of a carbon-nitrogen bond. mdpi.com This backside attack results in an inversion of the stereochemical configuration at the center of attack, if it is a chiral center. researchgate.net Given the planar nature of the cinnoline ring, the stereochemical outcome is primarily relevant to the aziridine carbons. The transition state involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-nitrogen bond. nih.gov

The presence of the strongly electron-withdrawing nitro group at the 8-position and the inherent electron-deficient nature of the diazine (cinnoline) ring system significantly impact the reactivity of the attached aziridine ring. These electron-withdrawing effects decrease the electron density across the entire heterocyclic scaffold. nih.gov

This electronic pull has two major consequences for the aziridine moiety:

Decreased Basicity of Aziridine Nitrogen : The electron-withdrawing nature of the nitrocinnoline ring reduces the basicity of the aziridine nitrogen. wikipedia.org This makes protonation or Lewis acid coordination, the initial activation step, more challenging compared to aziridines attached to electron-rich systems.

Increased Electrophilicity of Aziridine Carbons : The electron-withdrawing groups make the adjacent carbon atoms of the aziridine ring more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net This activation facilitates the ring-opening reaction once the initial barrier to protonation or coordination is overcome.

Activation of the aziridine ring is a crucial step, especially for non-activated or less reactive aziridines. nih.gov This is typically achieved by treating the molecule with an electrophile. Protic acids or Lewis acids can coordinate to the nitrogen atom, forming a highly strained and reactive aziridinium ion. nih.govugent.be Alkylating agents can also serve as electrophiles, leading to N-alkylation and the formation of a quaternary aziridinium salt, which is then readily opened by a nucleophile. nih.gov

Certain N-substituted aziridines, particularly those with electron-withdrawing groups, can undergo electrocyclic thermal or photochemical ring-opening to form azomethine ylides. wikipedia.org These ylides are 1,3-dipoles that can be trapped by various dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. wikipedia.org While this reactivity is well-documented for specific aziridines, its applicability to the this compound system would depend on the precise electronic balance and reaction conditions.

Transition metal catalysis offers a powerful and versatile approach to aziridine ring-opening and functionalization, often providing high levels of regioselectivity and stereocontrol. mdpi.comresearchgate.net Various transition metals, including palladium, nickel, rhodium, copper, and zirconium, have been employed to catalyze these transformations. mdpi.comrsc.org

The role of the metal catalyst can be twofold:

Lewis Acid Activation : The metal center can act as a Lewis acid, coordinating to the aziridine nitrogen to activate the ring for nucleophilic attack. mdpi.com

Oxidative Addition : The metal can insert into one of the C-N bonds of the aziridine ring via oxidative addition. This forms a metallacyclic intermediate that can then undergo further reactions, such as reductive elimination with a coupling partner, to yield the functionalized product. mdpi.com

These catalytic systems enable a broad range of transformations, including cross-coupling reactions with organometallic reagents, C-H functionalization, and cycloaddition reactions. mdpi.com The choice of metal, ligand, and reaction conditions can often be tuned to control the regioselectivity of the ring-opening process. researchgate.net

| Catalyst System | Reaction Type | Plausible Mechanism | Potential Outcome for this compound |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling, Isomerization | Oxidative addition to C-N bond, followed by reductive elimination. | Coupling with boronic acids or organozinc reagents to form C-C bonds. |

| Nickel (Ni) | Cross-coupling with organozinc reagents (Negishi coupling). | Formation of an azametallacyclobutane intermediate. mdpi.com | Alkylation or arylation at one of the aziridine carbons. |

| Rhodium (Rh) | Cycloaddition reactions, C-H activation. | Formation of metal-carbenes or activation of C-H bonds. mdpi.com | Synthesis of larger heterocyclic systems like azepines. mdpi.com |

| Copper (Cu) | Cross-coupling with heteroatom nucleophiles. | SN2-type nucleophilic ring-opening promoted by Cu-coordination. mdpi.com | Stereoselective introduction of amine or imidazole functionalities. |

| Zirconium (Zr) | Asymmetric ring-opening with amines. | Lewis acid activation with a chiral catalyst. rsc.org | Enantioselective synthesis of chiral diamines. |

Nucleophilic Ring-Opening Pathways and Regioselectivity

Transformations of the Nitro Group on the Cinnoline Scaffold

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. nih.govscispace.com The most common and synthetically useful transformation of an aromatic nitro group is its reduction. wikipedia.org

The reduction of the 8-nitro group on the cinnoline scaffold can be achieved using a wide range of reagents and can be controlled to yield different products. The complete reduction leads to the corresponding amine, 8-amino-4-(aziridin-1-yl)cinnoline, a transformation of significant industrial and synthetic importance. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is generally clean and efficient, but care must be taken as the conditions can sometimes lead to the reduction of other functional groups or the opening of the aziridine ring. commonorganicchemistry.com

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation : Reagents like ammonium formate or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), offering a safer alternative to gaseous hydrogen.

Other Reducing Agents : Reagents like sodium hydrosulfite or sodium sulfide can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org A system of Co₂(CO)₈ and H₂O has also been reported for the selective reduction of nitro groups in the presence of other reducible functionalities. scispace.com

Stepwise reduction of the nitro group is also possible. Under carefully controlled conditions, the nitro group can be partially reduced to a nitroso (-NO) or a hydroxylamino (-NHOH) intermediate. nih.govmdpi.com These intermediates are themselves valuable for further synthetic transformations.

| Reagent/System | Primary Product | Key Features |

|---|---|---|

| H₂ / Pd/C | Amine (-NH₂) | Highly efficient, common industrial method. Potential for over-reduction of other groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Amine (-NH₂) | Effective, may be used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Fe / HCl or AcOH | Amine (-NH₂) | Classic, robust, and economical method. |

| SnCl₂ / HCl | Amine (-NH₂) | A mild method that tolerates many other functional groups. commonorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Provides access to the partially reduced hydroxylamine intermediate. wikipedia.org |

| LiAlH₄ | Azo compound (Ar-N=N-Ar) | Typically reduces aliphatic nitro groups to amines but forms azo compounds with aromatic nitro groups. commonorganicchemistry.com |

| Co₂(CO)₈ / H₂O | Amine (-NH₂) | Selective for the nitro group in the presence of halides and carbonyls. scispace.com |

Reduction Chemistry to Amine and Other Nitrogenous Functionalities

The nitro group at the C8 position is a primary site for reduction, offering a gateway to various other nitrogen-containing functionalities. The most common transformation is the reduction of the nitro group to a primary amine, yielding 4-(aziridin-1-yl)cinnolin-8-amine. This conversion significantly alters the electronic properties of the molecule, transforming an electron-withdrawing group into a strong electron-donating group.

Standard reduction methodologies for aromatic nitro compounds are applicable here. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Another common method involves the use of metals in acidic media, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. The choice of reagent can sometimes allow for the isolation of intermediate reduction products like nitroso or hydroxylamine derivatives. For instance, milder reducing agents or controlled reaction conditions might yield 8-hydroxylaminocinnoline or 8-nitrosocinnoline intermediates.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Complete Reduction | H₂, Pd/C, Ethanol | 4-(Aziridin-1-yl)cinnolin-8-amine |

| Metal-Acid Reduction | Fe, HCl or SnCl₂, HCl | 4-(Aziridin-1-yl)cinnolin-8-amine |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | 4-(Aziridin-1-yl)cinnolin-8-amine |

Derivatization and Cross-Coupling Reactions Involving the Nitro Moiety

Beyond reduction, the nitro group has emerged as a versatile functional handle in modern synthetic chemistry, particularly in cross-coupling reactions where it can act as a leaving group. nih.gov This denitrative coupling approach provides a powerful alternative to traditional methods that rely on haloarenes. For this compound, the nitro group can be replaced with various substituents through transition metal-catalyzed reactions.

For example, Suzuki-Miyaura coupling, employing a palladium catalyst such as one supported by BrettPhos, can facilitate the formation of a new carbon-carbon bond at the C8 position by reacting with a boronic acid or ester. nih.gov Similarly, Buchwald-Hartwig amination protocols could be adapted to form carbon-nitrogen bonds, introducing new amine functionalities. nih.gov These reactions leverage the oxidative addition of the Ar-NO₂ bond to a low-valent palladium complex, a key step that enables the catalytic cycle. nih.govresearchgate.net This strategy significantly broadens the synthetic utility of the nitro-substituted cinnoline scaffold, allowing for the introduction of aryl, alkyl, and amino groups.

| Coupling Reaction | Typical Catalyst/Ligand | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Palladium / BrettPhos | R-B(OH)₂ | 8-R-4-(Aziridin-1-yl)cinnoline |

| Buchwald-Hartwig | Palladium / Buchwald Ligands | R₂NH | 8-(R₂N)-4-(Aziridin-1-yl)cinnoline |

| Sonogashira | Palladium / Copper | R-C≡CH | 8-(R-C≡C)-4-(Aziridin-1-yl)cinnoline |

Reactivity of the Cinnoline Core in the Presence of Pendant Aziridine and Nitro Functionalities

Electrophilic Aromatic Substitution Patterns on Substituted Cinnolines

Electrophilic aromatic substitution (EAS) on the cinnoline ring system is generally challenging due to the deactivating nature of the two nitrogen atoms. biosynce.com However, the reaction, if forced, would preferentially occur on the carbocyclic (benzene) ring. In this compound, the directing effects of the substituents are opposed. The 8-nitro group is a powerful deactivating group and a meta-director, which would direct incoming electrophiles to the C5 and C7 positions. ck12.org The 4-aziridinyl group, being an N-alkyl substituent, is an activating ortho-, para-director. However, its influence is primarily on the pyridazine (B1198779) ring, which is already deactivated. Its remote electronic-donating effect on the benzene (B151609) ring is weaker. Therefore, EAS reactions are expected to be sluggish, with substitution, if any, likely occurring at the C5 or C7 position, governed primarily by the potent directing effect of the nitro group.

Nucleophilic Aromatic Substitution Pathways

The this compound structure is well-primed for nucleophilic aromatic substitution (SₙAr), particularly on the benzene ring. The presence of the strongly electron-withdrawing 8-nitro group significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. libretexts.orgmdpi.com This effect is most pronounced at the positions ortho and para to the nitro group (i.e., the C7 position).

If a suitable leaving group, such as a halide, were present at the C7 position, it would be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). In the absence of a conventional leaving group, nucleophilic substitution of hydrogen (SₙAr-H) could potentially occur at the activated C7 position under oxidative conditions. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro group. youtube.com

Directed Metalation and Further Functionalization Strategies on the Cinnoline Backbone

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org This method involves deprotonation at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. For cinnoline derivatives, the ring nitrogens can act as directing groups. semanticscholar.orgresearchgate.net

In this compound, several sites could be targeted. The N1 nitrogen of the cinnoline ring could direct lithiation to the C8 position, although the presence of the nitro group at this site complicates this pathway. More likely, the N2 nitrogen could direct metalation to the C3 position. Literature on substituted cinnolines shows that 4-substituted analogues can be lithiated at the C3 position. semanticscholar.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to install new functional groups with high regioselectivity. The aziridinyl nitrogen could also potentially act as a DMG, directing metalation to the C3 or C5 position, depending on the coordination geometry.

Interplay and Remote Electronic Effects Between the Aziridine and Nitro Groups on the Cinnoline Scaffold

A significant feature of this compound is the electronic "push-pull" system established by the substituents. The aziridinyl group at C4 donates electron density into the cinnoline ring system, while the nitro group at C8 strongly withdraws it. This polarization creates a pronounced dipole moment and significantly modulates the chemical properties of the molecule.

Steric and Electronic Influences on Cinnoline Reactivity

The reactivity of the cinnoline ring system in this compound is significantly modulated by the steric and electronic properties of the aziridinyl and nitro substituents.

Electronic Influences:

The cinnoline nucleus is an electron-deficient aromatic system due to the presence of two nitrogen atoms. The substituents at the 4- and 8-positions further influence this electronic character.

Aziridin-1-yl Group: The nitrogen atom of the aziridine ring, being directly attached to the C4 position of the cinnoline, can exert a +M (mesomeric) or +I (inductive) effect, donating electron density to the ring. However, the strained nature of the three-membered aziridine ring can alter its typical electron-donating capacity compared to a simple amino group.

Nitro Group: The nitro group at the C8 position is a powerful electron-withdrawing group, acting through both -M and -I effects. This significantly reduces the electron density of the entire cinnoline ring system, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution.

The interplay of these opposing electronic effects is crucial. The strong electron-withdrawing nature of the nitro group is expected to dominate, rendering the cinnoline core highly electron-deficient. This deactivation would make electrophilic aromatic substitution reactions challenging. Conversely, the molecule would be more activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group that are not already substituted.

Steric Influences:

Steric hindrance from the substituents can also play a pivotal role in directing the regioselectivity of reactions.

The aziridin-1-yl group at the C4 position presents a degree of steric bulk that could hinder the approach of reactants to the adjacent C3 and C5 positions.

The nitro group at the C8 position will sterically shield the C7 and N1 positions.

These steric constraints, combined with the electronic effects, would dictate the most likely sites for chemical attack. For instance, a nucleophilic attack might be favored at a sterically accessible and electronically activated position.

Interactive Data Table: Predicted Influence of Substituents on Cinnoline Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Cinnoline Ring |

| Aziridin-1-yl | C4 | Electron-donating (+M, +I) | Moderate hindrance at C3, C5 | Localized increase in electron density, potential for directing ortho/para electrophiles (if reactivity allows) |

| Nitro | C8 | Strong electron-withdrawing (-M, -I) | Moderate hindrance at C7, N1 | Strong deactivation of the ring towards electrophilic attack; activation towards nucleophilic attack |

Intramolecular Cyclizations and Rearrangements Dictated by Vicinal or Remote Functionalities

The specific arrangement of the aziridinyl and nitro groups on the cinnoline scaffold of this compound suggests the potential for unique intramolecular reactions. While no specific examples for this compound are documented, analogous transformations in related heterocyclic systems provide a basis for hypothetical reaction pathways.

One of the most characteristic reactions of aziridines is their susceptibility to ring-opening by nucleophiles, a process often facilitated by acid catalysis or heat. The strained three-membered ring readily undergoes cleavage to relieve ring strain.

Hypothetical Intramolecular Cyclization:

A plausible intramolecular reaction could involve the nitro group participating in the ring-opening of the aziridine. For example, under reducing conditions, the nitro group at the C8 position could be reduced to a nitroso or hydroxylamino group. These functionalities are nucleophilic and could potentially attack the aziridine ring, leading to a new fused-ring system.

The proximity of the C4-aziridinyl group and a reduced C8-nitro group could facilitate an intramolecular cyclization. The specific outcome would depend on the nature of the reduced nitrogen functionality and the reaction conditions.

Potential Rearrangements:

Rearrangements involving the cinnoline ring itself are also conceivable, although likely to require harsh conditions. For instance, thermal or photochemical activation could potentially lead to rearrangements of the heterocyclic core, though the specific influence of the aziridinyl and nitro substituents on such processes is difficult to predict without experimental data.

It is important to reiterate that these potential reactions are theoretical and based on the known chemistry of the individual functional groups. Experimental validation would be necessary to confirm the actual reactivity and transformation pathways of this compound.

An exploration into the advanced methodologies for the synthesis and derivatization of the complex heterocyclic compound this compound reveals a landscape rich with innovative and sustainable chemical strategies. These approaches, leveraging continuous flow chemistry, green chemistry principles, and novel activation methods, offer significant advantages over traditional batch processing, promising enhanced efficiency, safety, and environmental compatibility.

Computational and Theoretical Investigations of 4 Aziridin 1 Yl 8 Nitrocinnoline

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. For 4-(aziridin-1-yl)-8-nitrocinnoline, a key area of interest is the reactivity of the strained aziridine (B145994) ring, which is susceptible to ring-opening reactions. wikipedia.org

The ring-opening of the aziridine moiety in this compound can theoretically proceed through several mechanisms, including S_N1 (unimolecular nucleophilic substitution), S_N2 (bimolecular nucleophilic substitution), and concerted pathways. The operative mechanism is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

S_N1-type Mechanism: An S_N1 pathway would involve the initial, rate-determining departure of the cinnoline (B1195905) group to form a highly unstable aziridinium (B1262131) cation intermediate. This is generally less likely for aziridines unless the nitrogen atom is quaternized or activated by a strong electron-withdrawing group, which in this case is the 8-nitrocinnoline (B1626358) substituent. The stability of the resulting carbocation would also play a crucial role.

S_N2-type Mechanism: An S_N2 mechanism involves the direct attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to a backside attack and inversion of stereochemistry. osaka-u.ac.jp This is a common pathway for aziridine ring-opening. The regioselectivity of the attack (i.e., which carbon is attacked) would be influenced by steric and electronic factors. The electron-withdrawing nature of the 8-nitrocinnoline ring would likely make the aziridine carbons more electrophilic and susceptible to nucleophilic attack.

Concerted Mechanism: A concerted mechanism would involve the simultaneous breaking of a C-N bond and formation of a new bond with the nucleophile, without the formation of a discrete intermediate. The transition state would involve a partially broken C-N bond and a partially formed new bond.

Theoretical studies can differentiate between these pathways by locating the transition states and intermediates on the potential energy surface and calculating their relative energies.

Computational models can predict and explain the regioselectivity and stereoselectivity of reactions involving this compound. In the case of nucleophilic attack on the aziridine ring, the two carbon atoms of the ring are not equivalent. The electronic influence of the 8-nitrocinnoline substituent, as well as any other substituents on the aziridine ring itself, would lead to an uneven distribution of charge and electrophilicity.

Quantum chemical calculations can quantify these effects by mapping the electrostatic potential on the molecular surface, identifying the sites most susceptible to nucleophilic attack. Furthermore, the steric hindrance around each carbon atom can be modeled to predict which site is more accessible to an incoming nucleophile.

A key output of quantum chemical studies is the calculation of reaction energy profiles. chemguide.co.ukwikipedia.orgnumberanalytics.com These profiles plot the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. By identifying the stationary points on this surface—reactants, products, intermediates, and transition states—a complete energetic picture of the reaction can be constructed.

For the ring-opening of this compound, computational chemists can model the interaction with a nucleophile and calculate the energy changes as the reaction proceeds. This allows for the determination of the activation barrier (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. numberanalytics.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy profile.

Table 1: Hypothetical Energy Data for Aziridine Ring-Opening of this compound

| Reaction Pathway | Intermediate/Transition State | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| S_N2 Attack at C1 | Transition State 1 (TS1) | +25.3 | 25.3 |

| S_N2 Attack at C2 | Transition State 2 (TS2) | +28.1 | 28.1 |

| S_N1 Pathway | Aziridinium Cation Intermediate | +45.7 | >45.7 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of tools to analyze the distribution of electrons and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It posits that the most important interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mnstate.eduyoutube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the aziridine nitrogen or the cinnoline ring system.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The presence of the electron-withdrawing nitro group will significantly lower the energy of the LUMO and likely localize it on the nitrocinnoline portion of the molecule, making it a good electron acceptor.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitro group would create a significant region of positive electrostatic potential, while the lone pair on the aziridine nitrogen would be a site of negative potential.

Table 2: Calculated Electronic Properties of Cinnoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cinnoline | -6.8 | -1.2 | 5.6 |

| 4-Nitrocinnoline | -7.5 | -2.5 | 5.0 |

| 4-Aminocinnoline | -6.2 | -0.8 | 5.4 |

Note: This table is based on general trends for substituted cinnolines and is for illustrative purposes.

The cinnoline core of the molecule is an aromatic heterocyclic system. Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. masterorganicchemistry.com The presence of substituents can significantly influence the aromaticity and, consequently, the stability and reactivity of the ring system.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the subtle forces between them play a pivotal role in defining the chemical behavior and properties of this compound. Computational and theoretical studies provide invaluable insights into the molecule's conformational preferences and the intricate network of non-covalent interactions that govern its structure.

Influence of Substituents on Molecular Geometry and Dynamics

Computational studies on 4-substituted cinnolines have shown that the planarity of the cinnoline ring is a key feature. For instance, in a study of various 4-substituted cinnolines, the dihedral angle between the substituent and the cinnoline ring (ΦGCCN) was found to be approximately 180 degrees, indicating a high degree of co-planarity. ajchem-a.com This planarity is crucial for enabling resonance and electron delocalization throughout the molecule. ajchem-a.com

The presence of the nitro group at the 8-position is expected to have a pronounced effect on the geometry of the adjacent benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group can lead to a lengthening of the adjacent C-C bonds within the ring and a shortening of the C-N bond. mdpi.com For example, in para-substituted nitrobenzene (B124822) derivatives, the C-N bond length can vary significantly depending on the nature of the para-substituent, reflecting changes in aromaticity due to electronic effects. mdpi.com

The aziridinyl group at the 4-position, while also influencing the electronic properties of the cinnoline ring, introduces significant steric considerations. The three-membered ring of the aziridinyl group is inherently strained and its orientation relative to the cinnoline ring will be a critical factor in determining the molecule's most stable conformation. The steric bulk of the aziridinyl group may lead to some distortion from planarity in its immediate vicinity to minimize steric hindrance with adjacent atoms. numberanalytics.com This is a common phenomenon observed in substituted aromatic compounds where bulky groups can cause deviations from ideal planar geometry. numberanalytics.com

Below is a table summarizing the expected trends in key geometric parameters of this compound based on computational studies of related substituted cinnolines and aromatic compounds.

| Parameter | Expected Value/Trend | Rationale |

| Cinnoline Ring | Largely planar | To maximize aromatic stabilization and electron delocalization. ajchem-a.com |

| C4-N(aziridine) Bond Length | Shorter than a standard C-N single bond | Due to the electron-donating nature of the aziridinyl group and its conjugation with the cinnoline ring. |

| C8-N(nitro) Bond Length | Shorter than a standard C-N single bond | Due to the strong electron-withdrawing nature of the nitro group and its conjugation with the cinnoline ring. mdpi.com |

| N=N Bond Length | ~1.26 Å | Consistent with calculated values for other 4-substituted cinnolines. ajchem-a.com |

| Aziridinyl Ring Orientation | Likely twisted out of the plane of the cinnoline ring | To minimize steric interactions between the aziridinyl protons and the adjacent atoms on the cinnoline ring. numberanalytics.com |

| Nitro Group Orientation | Likely twisted slightly out of the plane of the cinnoline ring | To alleviate steric strain with the peri-hydrogen or substituent at the 7-position. mdpi.com |

Investigation of Non-Covalent Interactions within the Molecular Framework

Non-covalent interactions, though weaker than covalent bonds, are crucial in dictating the three-dimensional structure and packing of molecules. In this compound, a variety of these interactions are expected to be at play, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions:

Furthermore, steric interactions are a dominant feature. The repulsion between the aziridinyl group at the 4-position and the hydrogen atom at the 5-position, as well as between the nitro group at the 8-position and the hydrogen atom at the 7-position, will influence the rotational freedom of these substituent groups. numberanalytics.com These steric clashes are a key determinant of the molecule's preferred conformation.

Intermolecular Interactions:

In the solid state, intermolecular interactions will govern the crystal packing. The polar nitro group and the nitrogen atoms of the cinnoline and aziridinyl rings provide sites for dipole-dipole interactions. nih.gov These electrostatic interactions are a significant force in organizing the molecules in a crystalline lattice.

Additionally, π-π stacking interactions between the aromatic cinnoline rings of adjacent molecules are expected to be a major contributor to the crystal's stability. In many aromatic heterocyclic compounds, these stacking interactions are a defining feature of their solid-state structure.

The following table summarizes the potential non-covalent interactions in this compound.

| Interaction Type | Location | Significance |

| Intramolecular | ||

| C-H···O Hydrogen Bond | Between the C7-H and an oxygen of the 8-nitro group | Stabilizes the conformation of the nitro group and contributes to the overall planarity of the ring system. niscpr.res.in |

| Steric Repulsion | Between the aziridinyl group and the C5-H; between the nitro group and the C7-H | Influences the rotational barriers of the substituent groups and the overall molecular conformation. numberanalytics.com |

| Intermolecular | ||

| Dipole-Dipole Interactions | Involving the polar nitro group and the nitrogen atoms | Important for crystal packing and determining the melting point and solubility. nih.gov |

| π-π Stacking | Between the aromatic cinnoline rings of adjacent molecules | A major driving force for the assembly of molecules in the solid state. |

| van der Waals Forces | Throughout the molecule | Contribute to the overall intermolecular cohesion. |

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes for 4-(Aziridin-1-yl)-8-nitrocinnoline?

- Methodology : Prioritize regioselective functionalization of the cinnoline core. The aziridine group is sensitive to nucleophilic attack, requiring inert conditions (e.g., Schlenk line techniques for air/moisture-sensitive steps) . Orthogonal protecting groups may be needed to prevent undesired side reactions during nitration or aziridine coupling. Use factorial design to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize byproducts .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns and aziridine ring integrity. For nitro group orientation, employ X-ray crystallography or NOESY experiments. Compare experimental UV-Vis spectra (e.g., λmax for nitroaromatic systems) with computational predictions (TD-DFT) to validate electronic transitions .

Q. What safety protocols are critical when handling aziridine-containing compounds like this compound?

- Methodology : Follow GHS guidelines for acute toxicity (Category 4) and respiratory hazards (H335). Use fume hoods, nitrile gloves, and closed systems for reactions. Store under nitrogen at –20°C to prevent aziridine ring opening. Reference safety data for structurally similar compounds (e.g., 4-nitroimidazole) for spill management .

Advanced Research Questions

Q. How can reaction kinetics elucidate the mechanism of aziridine ring stability in this compound under varying pH?

- Methodology : Perform pseudo-first-order kinetic studies using UV-Vis or HPLC to monitor ring-opening rates. Apply Eyring or Arrhenius plots to determine activation parameters. Compare with DFT-calculated transition states to identify nucleophilic attack pathways .

Q. What statistical approaches resolve contradictions in biological activity data for this compound analogs?

- Methodology : Use multivariate regression to account for variables like solubility, steric effects, and electronic descriptors. Apply principal component analysis (PCA) to cluster bioactivity trends. Validate models via cross-validation and external datasets (e.g., ChEMBL) .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology : Employ DFT (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Simulate docking with target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess metabolic pathways .

Q. What experimental designs optimize the selectivity of 8-nitrocinnoline derivatives in cross-coupling reactions?

- Methodology : Apply Taguchi orthogonal arrays to test ligand-metal systems (e.g., Pd/Cu, Buchwald-Hartwig conditions). Analyze yield and selectivity via ANOVA, focusing on interaction effects between solvent polarity and catalyst loading .

Q. How do solvent effects influence the photostability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.